An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylcarbamoyl)benzeneboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylcarbamoyl)benzeneboronic acid
Introduction
2-(Ethylcarbamoyl)benzeneboronic acid, a member of the arylboronic acid family, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural motifs, featuring a boronic acid group ortho to an ethylcarbamoyl substituent on a benzene ring, offer unique opportunities for molecular recognition and covalent interactions. Arylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] Beyond their synthetic applications, the ability of boronic acids to reversibly bind with diols makes them invaluable in the design of sensors, drug delivery systems, and enzyme inhibitors.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. Recognizing the limited availability of specific experimental data for this particular derivative, this document emphasizes robust, field-proven methodologies for the determination of its key characteristics. By providing detailed experimental protocols, this guide empowers researchers, scientists, and drug development professionals to accurately characterize this compound and unlock its full potential in their respective fields.
Chemical Identity and Core Physicochemical Parameters
A clear understanding of the fundamental properties of 2-(Ethylcarbamoyl)benzeneboronic acid is paramount for its effective application. While specific experimental values for this compound are not extensively reported, the following table summarizes its known identifiers and provides estimated values for key physicochemical parameters based on data from closely related analogs.
| Property | Value / Information | Source / Analogy |
| Chemical Name | 2-(Ethylcarbamoyl)benzeneboronic acid | - |
| CAS Number | 874459-86-6 | [3] |
| Molecular Formula | C9H12BNO3 | [3] |
| Molecular Weight | 193.01 g/mol | Calculated |
| Chemical Structure | ![]() | [3] |
| Melting Point (°C) | Estimated: 110-130 | Analogy: 3-(Methylcarbamoyl)benzeneboronic acid (114-124 °C), 2-(Dimethylcarbamoyl)benzeneboronic acid (108-110 °C)[4][5] |
| Solubility | Expected to be soluble in polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone).[6] Low solubility is expected in non-polar hydrocarbon solvents.[7] | Analogy: Phenylboronic acid and its derivatives.[6][7] |
| pKa | Estimated: 8.5 - 9.5 | Analogy: Phenylboronic acid (pKa ≈ 8.83)[1]. The pKa is influenced by substituents on the phenyl ring.[8][9][10] |
Experimental Protocols for Physicochemical Characterization
The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. The rationale behind each experimental choice is provided to ensure a thorough understanding of the underlying principles.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[11][12]
Protocol:
-
Sample Preparation: A small amount of 2-(Ethylcarbamoyl)benzeneboronic acid is finely ground to a powder to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Consistent packing is crucial for reproducible results.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating Rate: For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[11]
-
Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Grinding: Ensures that the entire sample melts simultaneously, leading to a sharper and more accurate melting range.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, preventing an overestimation of the melting point.[13]
-
Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard. If the melting point of the mixture is sharp and undepressed, the two compounds are identical. If the melting point is depressed and broadened, the compounds are different.[14]
Workflow for Melting Point Determination
Caption: Experimental workflow for determining the melting point of a solid organic compound.
Solubility Determination
Understanding the solubility of 2-(Ethylcarbamoyl)benzeneboronic acid in various solvents is crucial for its application in synthesis, purification, and formulation. A common and reliable method for determining equilibrium solubility is the shake-flask method.[6]
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, tetrahydrofuran, toluene, hexane).
-
Equilibration: An excess amount of solid 2-(Ethylcarbamoyl)benzeneboronic acid is added to a known volume of the selected solvent in a sealed vial. The presence of excess solid ensures that the solution becomes saturated.
-
Agitation: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation can be used for faster separation.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a pre-prepared calibration curve.
-
Calculation: The solubility is calculated and reported in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Excess Solid: Guarantees that the solution is saturated at the given temperature, which is a prerequisite for determining equilibrium solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.
-
Sufficient Agitation Time: Ensures that the dissolution process reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.
-
Validated Analytical Method: The use of a validated and sensitive analytical method is crucial for the accurate quantification of the dissolved solute.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
pKa Determination
The pKa is a measure of the acidity of a compound. For boronic acids, the pKa refers to the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species formed upon reaction with a Lewis base like water. Potentiometric titration is a widely used and accurate method for pKa determination.[15][16]
Protocol:
-
Solution Preparation: A solution of 2-(Ethylcarbamoyl)benzeneboronic acid of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More sophisticated analysis can be performed using software that fits the titration data to the appropriate Henderson-Hasselbalch equation.[2]
Causality Behind Experimental Choices:
-
Standardized Titrant: The use of a titrant with a precisely known concentration is essential for the accurate determination of the equivalence point and, consequently, the pKa.
-
Calibrated pH Electrode: Accurate pH measurements are fundamental to this method. The pH electrode should be calibrated with standard buffer solutions before the titration.
-
Inert Atmosphere: For some boronic acids that may be susceptible to oxidation, performing the titration under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Co-solvent: The use of a co-solvent may be necessary to ensure the solubility of the boronic acid throughout the titration. It is important to note that the pKa value can be influenced by the solvent composition.[17][18]
Workflow for pKa Determination by Potentiometric Titration
Caption: Experimental workflow for determining the pKa of a compound by potentiometric titration.
Stability, Storage, and Handling
Arylboronic acids, including 2-(Ethylcarbamoyl)benzeneboronic acid, require careful handling and storage to maintain their integrity.
-
Stability: Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines.[7] This process is often reversible upon the addition of water. They can also be susceptible to oxidation, particularly in solution.[19] Some boronic acids may be sensitive to light.
-
Storage: It is recommended to store 2-(Ethylcarbamoyl)benzeneboronic acid in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[20]
-
Handling: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[21][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[21] Avoid contact with skin and eyes.[22]
Conclusion
This in-depth technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. While specific experimental data for this compound remains to be extensively published, the detailed protocols and underlying scientific principles presented herein equip researchers with the necessary tools to generate reliable and accurate data. A thorough characterization of its melting point, solubility, and pKa is fundamental to unlocking the full potential of this versatile molecule in the development of novel therapeutics, advanced materials, and sensitive analytical tools. The provided methodologies, grounded in established scientific practices, serve as a robust starting point for any investigation involving this promising boronic acid derivative.
References
-
Determination of the melting point. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). Retrieved from [Link]
-
2-(EthylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
- Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4825–4837.
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
-
Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. (n.d.). Retrieved from [Link]
-
2-(MethylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(n-PropylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Retrieved from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). The Journal of Organic Chemistry. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). Retrieved from [Link]
-
[2-(diethyl-carbamoyloxy)-phenyl]-boronic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
2-(Dimethylcarbamoyl)benzeneboronic acid-250mg. (n.d.). Worldwide Life Sciences. Retrieved from [Link]
-
4-(Benzylcarbamoyl)benzeneboronic acid. (n.d.). PubChem. Retrieved from [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. (2025, July 24). MDPI. Retrieved from [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]
-
Experimental study of solubility of boric acid in steam at boiling. (2018, November 29). ResearchGate. Retrieved from [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]
-
11: Solubility and Borax (Experiment). (2026, February 27). Chemistry LibreTexts. Retrieved from [Link]
-
Development of methods for the determination of pKa values. (2013, January 1). Analytical Chemistry Insights. Retrieved from [Link]
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(Dimethylcarbamoyl)benzeneboronic acid - 1g. (n.d.). Worldwide Life Sciences. Retrieved from [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. nextsds.com [nextsds.com]
- 4. 2-(Dimethylcarbamoyl)benzeneboronic acid-250mg | Worldwide Life Sciences [wwmponline.com]
- 5. 2-(Dimethylcarbamoyl)benzeneboronic acid - 1g | Worldwide Life Sciences [wwmponline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. athabascau.ca [athabascau.ca]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.tue.nl [pure.tue.nl]
- 19. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 20. fishersci.at [fishersci.at]
- 21. synquestlabs.com [synquestlabs.com]
- 22. chemicalbook.com [chemicalbook.com]

